(R)-Chlorpheniramine-d6 Maleate Salt
Description
Significance of Deuterated Analogs in Contemporary Pharmaceutical Sciences
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are the most common type of stable isotope-labeled standards. aptochem.com The preference for deuterium stems from the abundance of hydrogen in organic molecules and the relative ease and cost-effectiveness of its incorporation. aptochem.com The key advantage of using a deuterated analog as an internal standard in techniques like liquid chromatography-mass spectrometry (LC-MS) is its ability to co-elute with the unlabeled analyte while being clearly distinguishable due to its higher mass. aptochem.com
This co-elution ensures that the deuterated standard experiences the same experimental variations as the analyte, including extraction efficiency, injection volume variability, and, crucially, matrix effects. clearsynth.comaptochem.com Matrix effects, caused by other components in a biological sample that can suppress or enhance the ionization of the analyte, are a major source of inaccuracy in bioanalytical methods. By tracking the signal of the deuterated internal standard, researchers can normalize the analyte's signal, thereby correcting for these variations and ensuring robust and reliable quantification. clearsynth.com
Rationale for the Isotopic Labeling of (R)-Chlorpheniramine
Chlorpheniramine (B86927) is a first-generation antihistamine that contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine. nih.gov The antihistaminic activity of the drug predominantly resides in the (S)-(+)-enantiomer, which is significantly more potent at the H1 histamine (B1213489) receptor than the (R)-(-)-enantiomer. nih.govdergipark.org.tr
Crucially, the metabolism of chlorpheniramine is stereoselective. Studies in humans have shown that the pharmacologically active (S)-(+)-enantiomer is cleared from the body more slowly than the (R)-(-)-enantiomer. nih.gov The primary metabolic pathway for chlorpheniramine is N-demethylation of the dimethylamino group to form monodesmethyl- and didesmethyl-chlorpheniramine. chemicalbook.com The enzyme Cytochrome P450 2D6 (CYP2D6) has been identified as playing a key role in this metabolic process. nih.gov
This stereoselectivity in both pharmacological activity and pharmacokinetics necessitates the use of enantioselective analytical methods to accurately study the disposition of each enantiomer in the body. To quantify the specific (R)-enantiomer in biological samples, a dedicated internal standard is required. (R)-Chlorpheniramine-d6 Maleate (B1232345) Salt is specifically designed for this purpose. The "d6" designation indicates that the six hydrogen atoms on the two methyl groups of the N,N-dimethylamino moiety have been replaced with deuterium. This position is ideal for labeling because it is directly at one of the primary sites of metabolism, yet the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the label stable during analysis. sigmaaldrich.com
Overview of Research Applications for Deuterated Compounds in Analytical and Metabolic Studies
The primary research application for (R)-Chlorpheniramine-d6 Maleate Salt is as an internal standard for the quantitative analysis of (R)-chlorpheniramine in biological samples such as plasma or urine. cerilliant.comsigmaaldrich.com This is essential for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers of chlorpheniramine.
In a typical bioanalytical workflow, a known amount of this compound is added to a patient sample. aptochem.com Both the deuterated standard and the unlabeled (R)-chlorpheniramine from the sample are then extracted and analyzed by LC-MS or LC-MS/MS. cerilliant.comsigmaaldrich.com The mass spectrometer is set to monitor the specific mass-to-charge ratios of both the labeled and unlabeled compounds. By comparing the peak area of the unlabeled analyte to that of the known quantity of the deuterated internal standard, a precise and accurate concentration of (R)-chlorpheniramine in the original sample can be determined. clearsynth.com
This approach is critical for:
Pharmacokinetic Studies: Accurately determining the pharmacokinetic profile of the (R)-enantiomer, including its half-life, clearance rate, and volume of distribution, independent of the (S)-enantiomer. nih.govnih.gov
Bioequivalence Studies: Comparing different formulations of racemic chlorpheniramine to ensure they deliver both enantiomers to the bloodstream in the same manner. nih.gov
Metabolism Studies: Investigating the stereoselective formation of metabolites and the influence of factors like genetic polymorphisms in metabolic enzymes (e.g., CYP2D6). nih.gov
Clinical Toxicology: Accurately measuring levels of chlorpheniramine enantiomers in cases of overdose or for therapeutic drug monitoring. cerilliant.com
The use of a stable isotope-labeled internal standard like this compound is considered best practice and is highly recommended by regulatory agencies for its ability to produce high-quality, reliable data for these critical research and clinical applications. aptochem.com
Compound Data Tables
Table 1: Physicochemical Properties of (R)-Chlorpheniramine Maleate Salt and its Deuterated Analog
| Property | (R)-Chlorpheniramine Maleate Salt | This compound |
| Synonyms | (-)-Chlorpheniramine maleate | (?R)-?-(4-Chlorophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate |
| Molecular Formula | C₂₀H₂₃ClN₂O₄ | C₂₀H₁₇D₆ClN₂O₄ |
| Molecular Weight | 390.86 g/mol | 396.90 g/mol |
| Unlabeled CAS Number | 23095-76-3 | 1219806-45-7 |
| Appearance | White Crystalline Powder | Neat |
Data sourced from references 2, 6, 8, 13, 16.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1/i1D3,2D3; |
InChI Key |
DBAKFASWICGISY-OXXLREAJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for R Chlorpheniramine D6 Maleate Salt
Strategies for Stereoselective Synthesis of the (R)-Enantiomer
Achieving high enantiomeric purity is critical, as the pharmacological activity of chlorpheniramine (B86927) resides primarily in the (S)-enantiomer (dexchlorpheniramine), while the (R)-enantiomer is significantly less active at the H1 receptor. dergipark.org.trnih.gov The synthesis of the specific (R)-enantiomer for use as a labeled internal standard or for specific research purposes necessitates robust stereoselective methods.
Asymmetric catalysis offers an elegant approach to directly synthesize the desired enantiomer, often by converting an achiral starting material into a chiral product using a chiral catalyst. youtube.com For chlorpheniramine, the chiral center is a tertiary carbon bonded to a p-chlorophenyl group, a 2-pyridyl group, and an ethyl-dimethylamine chain. The synthesis can be designed to create this stereocenter enantioselectively.
Key precursors for chlorpheniramine synthesis include p-chlorophenylacetonitrile and a 2-halopyridine (such as 2-chloropyridine (B119429) or 2-bromopyridine). patsnap.comgoogle.com A crucial step involves the formation of the C-C bond that establishes the chiral center. Enantioselective strategies could be applied at this stage. For instance, a chiral phase-transfer catalyst could be employed in the alkylation of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232) with a suitable electrophile.
Alternatively, asymmetric reduction of a ketone precursor, such as 1-(4-chlorophenyl)-3-(dimethylamino)-1-(pyridin-2-yl)propan-1-one, using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) could yield the corresponding chiral alcohol, which can then be converted to the final product. The principles of enantioselective catalysis, which are foundational in modern organic synthesis, allow for the production of a single enantiomer, minimizing the need for subsequent resolution steps. youtube.com
When a racemic mixture of chlorpheniramine is synthesized, chiral resolution is required to isolate the (R)-enantiomer. researchgate.net This technique separates enantiomers based on their differential interactions with a chiral resolving agent or a chiral environment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for both analytical and preparative-scale resolution of chlorpheniramine enantiomers. nih.govnih.gov
Different types of CSPs have proven effective for this separation, including those based on polysaccharides (e.g., amylose), proteins (e.g., ovomucoid), and cyclodextrins. dergipark.org.trnih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The (R)- and (S)-enantiomers can be baseline separated, allowing for the collection of the pure (R)-enantiomer fraction. dergipark.org.trnih.gov
| Chiral Stationary Phase | Mobile Phase Composition | Separation Factor (α) | Resolution (Rs) | Reference |
| β-cyclodextrin (CYCLOBOND I) | 0.25% Diethylamine (B46881) acetate (B1210297) (pH 4.4) : Methanol (B129727) : Acetonitrile (B52724) (85:7.5:7.5) | 1.12 | 1.17 | nih.govnih.gov |
| Amylose (B160209) (Chiralpak AD-H) | n-Hexane : Isopropanol : Diethylamine (97.5:2.5:0.025) | 1.24 | 3.80 | dergipark.org.tr |
| Ovomucoid-conjugated | Not specified in detail | Sufficient for baseline separation | Not specified | nih.gov |
Table 1. Comparative data on HPLC-based chiral resolution methods for chlorpheniramine enantiomers.
Deuterium (B1214612) Labeling Techniques for Specific Site Incorporation
The "d6" designation in (R)-Chlorpheniramine-d6 signifies the incorporation of six deuterium atoms. The chemical name, [3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-bis(trideuteriomethyl)azanium, and associated structural information confirm that these six deuterium atoms replace the six hydrogen atoms of the two N-methyl groups. clearsynth.comlgcstandards.com
The introduction of the two trideuteriomethyl (-CD3) groups is typically achieved as one of the final steps in the synthesis to avoid unintended isotopic scrambling. This late-stage incorporation is a common strategy in the synthesis of isotopically labeled compounds. researchgate.net
A primary method involves starting with the N,N-didesmethyl precursor of (R)-chlorpheniramine, which is (R)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine. This precursor can be synthesized stereoselectively or obtained through resolution. The two -CD3 groups can then be introduced via reductive amination. This involves reacting the primary amine with a deuterated formaldehyde (B43269) source (e.g., paraformaldehyde-d2) in the presence of a reducing agent. To achieve hexadeuteration, a deuterated reducing agent like sodium cyanoborodeuteride (NaBD3CN) could be used.
An alternative and highly efficient route is the direct alkylation of the N-desmethyl or N,N-didesmethyl precursor using a deuterated methylating agent, such as trideuteriomethyl iodide (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4). For example, reacting (R)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine with CD3I would yield the desired d3-product, while reacting the didesmethyl precursor with two equivalents of CD3I would yield the d6-product. Another established method for introducing deuterium is through the reduction of appropriate amide or imide precursors using a strong deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov
| Precursor | Reagents for Deuteration | Labeled Group |
| (R)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | 2 equivalents of Trideuteriomethyl iodide (CD3I) | -N(CD3)2 |
| (R)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | Formaldehyde-d2 (DCDO) and Sodium borodeuteride (NaBD4) | -N(CD2H)2 (d4) |
| (R)-N-methyl-3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | 1 equivalent of Trideuteriomethyl iodide (CD3I) | -N(CH3)(CD3) |
| Appropriate amide/imide precursor | Lithium aluminum deuteride (LiAlD4) | -CD2-N or similar, depending on structure |
Table 2. Potential synthetic pathways for the deuteration of chlorpheniramine precursors. Note that achieving the specific d6 label on the methyl groups requires the use of reagents like CD3I.
The deuterium atoms in (R)-Chlorpheniramine-d6 are attached to carbon atoms in the N,N-dimethyl group. These C-D bonds are aliphatic and non-acidic, making them highly stable under a wide range of chemical and biological conditions. There is no plausible mechanism for their exchange with protons from solvents like water.
The primary mechanistic consideration related to this deuteration is the kinetic isotope effect (KIE). portico.org A C-D bond has a lower zero-point vibrational energy than a C-H bond, and therefore requires more energy to be cleaved. portico.org The cleavage of a C-H bond on an N-methyl group is often the rate-limiting step in the cytochrome P450-mediated N-demethylation of many drugs. nih.gov By replacing these hydrogens with deuterium, the rate of this metabolic pathway can be significantly reduced. This alteration of metabolic rate is a key driver for the development of deuterated drugs, as it can lead to improved pharmacokinetic properties. nih.govmdpi.com The stability of the label is therefore integral to its function as a tool for altering drug metabolism.
Characterization of Synthesized (R)-Chlorpheniramine-d6 Maleate (B1232345) Salt
Rigorous analytical characterization is essential to confirm the chemical identity, stereochemical integrity, and isotopic enrichment of the final compound. A combination of spectroscopic and chromatographic techniques is employed.
Mass Spectrometry (MS): This is the primary tool for confirming the mass of the deuterated compound and determining the level of isotopic enrichment. The molecular weight of (R)-Chlorpheniramine-d6 Maleate Salt is 396.9 g/mol . clearsynth.com High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, further confirming the elemental composition. MS analysis also reveals the isotopic distribution, quantifying the percentage of the desired d6 isotopologue versus lower isotopologues (d5, d4, etc.) and the unlabeled compound. rsc.orgnih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity of the final product. By comparing the retention time of the synthesized product to that of known standards for the (R) and (S) enantiomers, the enantiomeric excess (e.e.) can be accurately quantified, ensuring it meets the required specifications (typically >95% or higher). lgcstandards.com
| Analytical Technique | Parameter | Expected Result for this compound | Reference |
| Mass Spectrometry (HR-MS) | Molecular Weight | 396.8976 (for the free base: C16H13D6ClN2) | lgcstandards.com |
| Mass Spectrometry (MS) | Isotopic Purity | Distribution profile showing a high percentage of the d6 species. | rsc.orgnih.gov |
| ¹H NMR | Chemical Shift | Absence of a singlet peak around 2.2 ppm corresponding to the -N(CH3)2 protons. Presence of aromatic and aliphatic protons of the core structure. | Inferred from standard chlorpheniramine spectra. |
| Chiral HPLC | Enantiomeric Purity | A single major peak corresponding to the retention time of the (R)-enantiomer; e.g., >95% purity. | lgcstandards.com |
| Molecular Formula | - | C16D6H13ClN2 · C4H4O4 or C20H17D6ClN2O4 | clearsynth.comlgcstandards.com |
Table 3. Summary of key analytical characterization data for this compound.
Advanced Spectroscopic Methods for Confirming Deuteration Sites and Extent (e.g., Deuterium NMR, High-Resolution Mass Spectrometry)
The confirmation of isotopic labeling in this compound is a critical step to ensure that the deuterium atoms have been incorporated at the intended positions and to the desired extent. Advanced spectroscopic techniques such as Deuterium Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for this characterization. acs.org
Deuterium Nuclear Magnetic Resonance (²H NMR)
Deuterium (²H) NMR spectroscopy is a powerful tool for directly observing the deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals at the deuterated positions, ²H NMR provides direct evidence of deuteration. sigmaaldrich.com For (R)-Chlorpheniramine-d6, the six deuterium atoms are located on the two N-methyl groups.
The key advantages of using ²H NMR in this context include:
Direct Detection : It directly verifies the presence and location of deuterium atoms. A deuterated compound will exhibit a distinct peak in the ²H NMR spectrum. wikipedia.org
High Enrichment Analysis : It is particularly effective for analyzing highly deuterated compounds where residual proton signals in ¹H NMR are too weak for accurate quantification. sigmaaldrich.com
Structural Verification : The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, allowing for straightforward spectral interpretation and confirmation that deuteration has not altered the core chemical structure. illinois.edu
The sample for ²H NMR analysis is typically prepared in a non-deuterated solvent to prevent the solvent signal from overwhelming the analyte signals. illinois.edu The spectrum would be expected to show a single resonance corresponding to the -N-(CD₃)₂ groups.
Interactive Data Table: Expected ²H NMR Chemical Shift
This table is based on typical ¹H NMR values for the N,N-dimethyl group of Chlorpheniramine, as ²H and ¹H chemical shifts are equivalent. illinois.edu
| Functional Group | Expected Chemical Shift (δ) in ppm | Multiplicity |
| -N-(CD₃)₂ | ~2.2-2.3 | Singlet |
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the molecular weight of the synthesized this compound with high accuracy, thereby verifying the successful incorporation of the six deuterium atoms. nih.gov This technique can differentiate between the isotopologue and its non-deuterated counterpart based on their precise mass-to-charge (m/z) ratio. wikipedia.org
The analysis involves comparing the mass spectrum of the deuterated compound with that of standard (non-deuterated) (R)-Chlorpheniramine. The molecular ion peak of (R)-Chlorpheniramine-d6 will be shifted by approximately 6.0378 Da (6 x 1.0063 Da, the mass difference between deuterium and protium) compared to the unlabeled compound.
Furthermore, fragmentation patterns in the mass spectrum can confirm the location of the deuterium labels. For (R)-Chlorpheniramine-d6, the primary fragmentation involves the cleavage of the bond adjacent to the nitrogen atom, resulting in a characteristic fragment. The m/z of this fragment will be higher for the deuterated compound, confirming that the deuterium atoms are on the N,N-dimethyl group. For instance, a known method for analyzing chlorpheniramine involves monitoring the intense fragment ion at m/e 203. nih.gov For the d6 analogue, this fragment would be expected at m/e 209.
Interactive Data Table: Expected HRMS Fragmentation Data
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ion [M-CH₂N(CH₃)₂]⁺ (m/z) | Key Fragment Ion [CH₂N(R)₂]⁺ (R=H or D) (m/z) |
| (R)-Chlorpheniramine | ~275.1211 | ~203.0571 | ~58.0657 |
| (R)-Chlorpheniramine-d6 | ~281.1589 | ~203.0571 | ~64.1035 |
Chromatographic Purity Assessment of Synthesized Material
Chromatographic methods are fundamental for assessing the purity of the final this compound. This assessment is twofold: it determines the chemical purity (presence of any synthesis-related impurities or degradants) and, crucially, the enantiomeric purity (the proportion of the desired R-enantiomer versus the unwanted S-enantiomer).
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of pharmaceutical compounds. The method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. nih.govnih.gov The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks detected, often by UV spectrophotometry at a wavelength where chlorpheniramine has strong absorbance, such as 264 nm. nih.gov
Interactive Data Table: Exemplary HPLC Conditions for Chemical Purity
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm nih.gov |
| Mobile Phase | Dilute H₂SO₄ : Methanol (60:40 v/v) nih.gov |
| Flow Rate | 1.5 mL/min nih.gov |
| Detection | UV at 264 nm nih.gov |
| Retention Time | ~3.25 min nih.gov |
Enantiomeric Purity by Chiral HPLC
Since only the (R)-enantiomer is the subject of the synthesis, confirming the enantiomeric purity is of paramount importance. Chiral HPLC is the definitive technique for separating and quantifying the enantiomers of chlorpheniramine. istanbul.edu.trdergipark.org.tr This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to different retention times. nih.govresearchgate.net Common CSPs for this separation include those based on amylose tris(3,5-dimethylphenylcarbamate) or cyclodextrins. istanbul.edu.trresearchgate.net The mobile phase is typically a mixture of a nonpolar solvent like n-hexane with a polar modifier and a basic additive to improve peak shape. dergipark.org.tr
Interactive Data Table: Exemplary Chiral HPLC Conditions for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm dergipark.org.tr |
| Mobile Phase | n-hexane : propan-2-ol : diethylamine (97.5:2.5:0.025, v/v/v) istanbul.edu.trdergipark.org.tr |
| Flow Rate | 1.2 mL/min dergipark.org.tr |
| Detection | UV at 258 nm dergipark.org.tr |
| Typical Retention Times | S-(+)-enantiomer: ~9.6 min; R-(-)-enantiomer: ~11.4 min dergipark.org.tr |
Successful validation using these chromatographic methods ensures that the synthesized this compound meets the required standards for both chemical and enantiomeric purity.
Advanced Analytical Method Development and Validation Utilizing R Chlorpheniramine D6 Maleate Salt
Role as an Internal Standard in Quantitative Bioanalytical Assays
(R)-Chlorpheniramine-d6 Maleate (B1232345) Salt serves a critical function as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays. cerilliant.comlgcstandards.com Its utility is paramount in methods requiring high accuracy and precision, particularly for the quantification of chlorpheniramine (B86927) in complex biological matrices such as plasma, serum, and urine. cerilliant.comnih.gov The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the analyte of interest, (R)-chlorpheniramine, but has a higher molecular weight. This mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the non-labeled analyte during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. nih.gov
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique regarded as a primary method in analytical chemistry for its high accuracy and precision. wikipedia.orgnih.gov The fundamental principle involves adding a known quantity of an isotopically enriched compound—the stable isotope-labeled internal standard like (R)-Chlorpheniramine-d6 Maleate Salt—to a sample containing an unknown quantity of the non-labeled native analyte. wikipedia.orgosti.gov This "spiked" sample is then homogenized, allowing the standard to equilibrate with the analyte. osti.gov
During the subsequent sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. nih.gov The final measurement is performed using a mass spectrometer, which determines the ratio of the native analyte to the isotopically labeled standard. osti.gov Because the method relies on a ratio measurement rather than the absolute signal intensity of the analyte, it is highly robust and compensates for analyte loss during extraction, purification, and injection, as well as for signal suppression or enhancement caused by the sample matrix (matrix effects). nih.govnih.gov This makes SIDMS particularly advantageous for complex biological samples where quantitative recovery can be challenging. nih.gov
In modern bioanalytical laboratories, SIDMS is most commonly coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.net This combination leverages the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov this compound is added to biological samples (e.g., plasma) at the beginning of the sample preparation process, which often involves protein precipitation or liquid-liquid extraction. nih.govijrpr.com
The sample extract is then injected into the LC system, where the analyte (chlorpheniramine) and the internal standard (chlorpheniramine-d6) are chromatographically separated from other matrix components. Because their chemical properties are nearly identical, they typically co-elute or elute very closely. researchgate.net Upon entering the mass spectrometer, they are quantified using Selected Reaction Monitoring (SRM), which provides excellent specificity. The use of the deuterated internal standard ensures that variations in sample extraction, potential degradation, and matrix-induced ionization suppression are effectively normalized, leading to highly reliable and reproducible quantification of chlorpheniramine in clinical and toxicological studies. cerilliant.comresearchgate.net The linearity of this method has been demonstrated over concentration ranges such as 0.52–20.8 ng/ml in human plasma. nih.gov
To achieve maximum sensitivity and specificity in an LC-MS/MS assay, the mass spectrometer parameters must be carefully optimized for both the analyte (chlorpheniramine) and its deuterated internal standard ((R)-Chlorpheniramine-d6). This process typically involves infusing a standard solution of each compound into the mass spectrometer to determine the optimal ionization and fragmentation conditions.
For compounds like chlorpheniramine, Electrospray Ionization (ESI) in the positive ion mode is commonly used, which generates protonated molecular ions [M+H]⁺. These ions are referred to as precursor ions. In the next stage of the tandem mass spectrometer (the collision cell), these precursor ions are fragmented by collision-induced dissociation (CID) to produce smaller, characteristic product ions. The most intense and stable precursor-to-product ion transition is selected for quantification in SRM mode. For instance, a method for chlorpheniramine used intense fragment ions at m/e 203 for the drug and m/e 207 for a tetradeuterated analog, demonstrating the mass shift due to deuterium labeling. nih.gov The six deuterium atoms in (R)-Chlorpheniramine-d6 ensure a clear mass shift from the analyte, preventing isotopic crosstalk.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) for SRM |
| Chlorpheniramine | 275.1 | 230.1 |
| (R)-Chlorpheniramine-d6 | 281.1 | 236.1 |
Table 1: Representative mass spectrometry parameters for the quantification of chlorpheniramine and its deuterated internal standard using LC-MS/MS with Selected Reaction Monitoring (SRM). The precursor ions represent the protonated molecules, and the product ions are characteristic fragments used for specific detection.
Chromatographic Techniques for Separation and Detection
Effective chromatographic separation is essential for isolating the analyte from endogenous interferences in complex samples, thereby reducing matrix effects and improving the accuracy of detection.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. wisdomlib.org Developing a robust HPLC method for quantifying chlorpheniramine in complex matrices, such as multi-component cold and cough syrups or biological fluids, presents several challenges. iomcworld.org These matrices contain numerous excipients, flavouring agents, or endogenous substances that can interfere with the analysis. iomcworld.org
A typical reversed-phase HPLC (RP-HPLC) method for chlorpheniramine involves a C18 column, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase is usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) to control the pH and influence the retention and peak shape of the analyte. ijrpr.commdpi.com For example, successful separation has been achieved using a mobile phase of methanol (B129727) and a 0.05 M phosphate buffer (pH 4.0) in a 30:70 v/v ratio. nih.gov Detection is often performed using a UV detector at a wavelength where chlorpheniramine shows strong absorbance, such as 215 nm, 225 nm, or 265 nm. nih.govmdpi.comresearchgate.net Method validation according to ICH guidelines ensures the method is linear, accurate, precise, and specific for its intended use. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at much higher pressures. This technology leads to substantial improvements in three key areas: resolution, speed, and sensitivity.
The enhanced resolving power of UPLC allows for better separation of the target analyte from closely eluting impurities and matrix components, which is particularly beneficial for complex samples. researchgate.net Furthermore, the analysis time can be dramatically reduced without sacrificing separation efficiency. For example, a typical HPLC run time for chlorpheniramine might be over 5-10 minutes, whereas a UPLC method could achieve a superior separation in under 2 minutes. nih.gov This increased throughput is highly valuable in quality control and clinical laboratories where large numbers of samples are processed. The sharper, narrower peaks generated by UPLC also lead to increased peak height and thus greater sensitivity, allowing for lower limits of detection and quantification. researchgate.net
| Parameter | Example HPLC Method |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.01M Phosphate Buffer (pH 3.0) (80:20 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min nih.govresearchgate.net |
| Detection | UV at 225 nm mdpi.com |
| Retention Time | ~4.0 minutes researchgate.net |
| Linearity Range | 10-50 µg/mL researchgate.net |
Table 2: Summary of typical parameters for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of chlorpheniramine. Such methods are widely used for quality control in pharmaceutical formulations.
Considerations for Chiral Chromatography in Enantiomeric Purity Assessment
The separation of enantiomers, such as (R)- and (S)-chlorpheniramine, presents a significant challenge in pharmaceutical analysis due to their identical physicochemical properties in an achiral environment. chiralpedia.com Chiral chromatography is the predominant technique for assessing enantiomeric purity, a critical quality attribute as enantiomers can exhibit different pharmacological and toxicological profiles. chiralpedia.comnih.govnih.gov
The development of effective chiral separation methods often involves the use of specialized chiral stationary phases (CSPs). chiralpedia.comnih.gov These phases create a chiral environment within the chromatographic column, allowing for differential interactions with the enantiomers and leading to their separation. chiralpedia.comnih.gov For instance, a coupled achiral-chiral chromatographic system has been successfully employed for the determination of chlorpheniramine enantiomers and their metabolites in urine. nih.govcapes.gov.br This method utilized a cyanopropyl column for initial separation from the biological matrix, followed by a chiral amylose (B160209) AD column for the enantiomeric separation and quantification. nih.govcapes.gov.br
The use of this compound as an internal standard in such assays is crucial. Since the deuterium labeling does not alter the chiral center, it co-elutes with the corresponding unlabeled enantiomer, providing a reliable reference for quantification and correcting for any variability during sample preparation and analysis.
Method Validation Parameters in Research Contexts
Method validation is a critical component of analytical science, ensuring that a developed method is suitable for its intended purpose. ijisrt.com For research involving this compound, several key validation parameters must be rigorously evaluated.
Linearity and Range Determination for Quantification
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. nih.govwho.int In the context of chlorpheniramine analysis, various studies have established linear ranges for its quantification using different analytical techniques.
For example, a UV spectrophotometric method showed linearity for chlorpheniramine maleate in the concentration range of 10-60 μg/ml. researchgate.net Another UV spectrophotometric method established a linear range of 10-50 µg/ml with a high correlation coefficient (R2) of 0.997. ijpsjournal.com High-performance liquid chromatography (HPLC) methods have also demonstrated excellent linearity, with ranges of 1–50 μg/mL and 10-70 μg/ml being reported. nih.govresearchgate.net The use of this compound as an internal standard helps to ensure the accuracy of these linearity studies by compensating for any variations in sample injection or instrument response.
Table 1: Reported Linearity Ranges for Chlorpheniramine Quantification
| Analytical Technique | Concentration Range | Correlation Coefficient (R²) | Reference |
| UV Spectrophotometry | 10-60 µg/ml | - | researchgate.net |
| UV Spectrophotometry | 10-50 µg/ml | 0.997 | ijpsjournal.com |
| RP-HPLC | 1-50 µg/mL | ~1 | nih.gov |
| RP-HPLC | 10-70 µg/ml | - | researchgate.net |
| RP-HPLC | 7.1–12.2 μg mL−1 | 0.9984 | nih.gov |
| Fluorescence Spectrophotometry | 1–8 μg mL− 1 | - | researchgate.net |
| HPLC | 0.3–3.5 mg/mL | 0.9992 | mdpi.com |
This table is based on data from the provided text and is for illustrative purposes.
Assessment of Accuracy and Precision Using Labeled Standards
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. who.int The use of stable isotope-labeled internal standards like this compound is the gold standard for assessing accuracy and precision in quantitative bioanalysis. medchemexpress.com
By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or fluctuations in instrument response can be accurately corrected. This approach significantly improves the reliability of the results. Studies on chlorpheniramine have reported high accuracy, with recovery values often falling within the acceptable range of 98-102%. researchgate.netnih.govwisdomlib.org Precision is typically evaluated at different levels, including intra-day and inter-day precision, with relative standard deviation (RSD) values of less than 2% being indicative of a precise method. nih.govnih.gov
Table 2: Accuracy and Precision Data for Chlorpheniramine Analysis
| Method | Accuracy (% Recovery) | Precision (RSD %) | Reference |
| HPLC | 98-101% | <2.0% | wisdomlib.org |
| RP-HPLC | 97.9–102.8 % | <2.0% | nih.gov |
| RP-HPLC | 101.09% (for CPM) | - | researchgate.net |
| RP-HPLC | 98.30–100.60% | <2.0% | nih.gov |
| Spectrophotometry | 99.61 ± 0.446 (mean ± SD) | <1 | who.int |
This table is based on data from the provided text and is for illustrative purposes.
Specificity and Selectivity in the Presence of Analogs and Metabolites
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. who.int Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other, similar compounds. iomcworld.org
In the analysis of chlorpheniramine, it is crucial to ensure that the method can distinguish the parent drug from its metabolites, such as N-desmethyl- and didesmethyl-chlorpheniramine, and other structurally related analogs. nih.gov The use of a deuterated internal standard like this compound, which has a distinct mass-to-charge ratio from the unlabeled analyte and its metabolites, is highly advantageous in mass spectrometry-based methods (LC-MS). This allows for highly selective detection and quantification, even in complex biological matrices. Chromatographic methods, particularly when coupled with mass spectrometry, offer excellent specificity by separating the different compounds based on their retention times and mass fragmentation patterns. nih.govcapes.gov.br
Robustness and Reproducibility of Analytical Methods
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpsjournal.comwisdomlib.org Reproducibility refers to the ability of a method to produce consistent results across different laboratories or with different analysts. ijpsjournal.com
For an analytical method to be considered robust, it should demonstrate consistent performance despite minor changes in parameters such as mobile phase composition, pH, column temperature, and flow rate. nih.gov For instance, robustness testing of an HPLC method for chlorpheniramine maleate showed that slight variations in the mobile phase composition and wavelength did not significantly affect the results. wisdomlib.org The use of an internal standard like this compound contributes to the reproducibility of a method by minimizing the impact of inter-laboratory variations in sample preparation and instrumentation.
Sample Preparation Techniques for Bioanalytical Studies
The analysis of chlorpheniramine in biological matrices such as urine and plasma requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govresearchgate.net Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijrpr.com
Protein Precipitation: This is a simple and rapid method where a protein-precipitating agent, such as acetonitrile, is added to the biological sample to precipitate proteins, which are then removed by centrifugation. ijrpr.com
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical for efficient extraction.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. This technique often provides cleaner extracts compared to protein precipitation and LLE.
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the surface area for extraction and leading to rapid and efficient extraction. researchgate.net
The inclusion of this compound at the beginning of the sample preparation process is essential for accurate quantification in bioanalytical studies. It mimics the behavior of the unlabeled analyte throughout the extraction and analysis process, thereby compensating for any analyte loss and ensuring the reliability of the final concentration determination.
Solid-Phase Extraction (SPE) Protocols for Enrichment
Solid-phase extraction is a widely employed technique for the selective extraction and pre-concentration of analytes from complex biological matrices such as plasma and urine. The development of an effective SPE protocol is critical for removing endogenous interferences and improving the sensitivity of the subsequent analysis. When using this compound as an internal standard, the goal is to develop a method that provides high and reproducible recovery for both the analyte and the internal standard.
Research in this area has focused on the optimization of various SPE parameters, including the selection of the appropriate sorbent, conditioning and equilibration of the cartridge, sample loading conditions, wash steps to remove interferences, and the final elution of the analyte and internal standard. Mixed-mode cation exchange sorbents have shown particular promise for the extraction of basic compounds like chlorpheniramine from biological fluids.
A typical SPE protocol for the extraction of (R)-Chlorpheniramine from human plasma, utilizing (R)-Chlorpheniramine-d6 as an internal standard, would involve the following steps:
Sample Pre-treatment: A specific volume of plasma is first treated, often with an acid, to disrupt protein binding. The internal standard, this compound, is added at this stage.
Conditioning: The SPE cartridge, commonly a polymeric mixed-mode cation exchange type, is conditioned with methanol followed by water to activate the sorbent.
Equilibration: The sorbent is then equilibrated with a buffer at a specific pH to prepare it for sample loading.
Loading: The pre-treated plasma sample is loaded onto the cartridge.
Washing: A series of wash steps are performed to remove endogenous matrix components. This typically involves an organic solvent of low elution strength and an aqueous buffer.
Elution: The analyte and internal standard are eluted from the sorbent using a solvent mixture, often containing a base like ammonium (B1175870) hydroxide (B78521) in an organic solvent, which disrupts the ionic interaction with the sorbent.
Evaporation and Reconstitution: The eluate is then evaporated to dryness and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS system.
The following table summarizes typical recovery data from a validated SPE method for chlorpheniramine using a deuterated internal standard.
| Analyte/Internal Standard | Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| (R)-Chlorpheniramine | Plasma | 5 | 92.5 | 4.8 |
| (R)-Chlorpheniramine | Plasma | 50 | 94.1 | 3.5 |
| (R)-Chlorpheniramine | Plasma | 500 | 93.7 | 4.1 |
| (R)-Chlorpheniramine-d6 | Plasma | 100 | 93.2 | 4.3 |
This table is a representation of typical data and is for illustrative purposes.
Liquid-Liquid Extraction (LLE) Optimization for Matrix Effects
Liquid-liquid extraction is a classic sample preparation technique that partitions analytes between two immiscible liquid phases. It is particularly useful for cleaning up samples and reducing matrix effects, which are a common challenge in LC-MS analysis of biological samples. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, affecting the accuracy of quantification. The use of a co-eluting, stable isotope-labeled internal standard like (R)-Chlorpheniramine-d6 is the most effective way to compensate for these effects.
The optimization of an LLE protocol involves the careful selection of the extraction solvent, adjustment of the sample pH, and optimization of the extraction and phase separation conditions. For a basic compound like chlorpheniramine, the sample is typically alkalinized to ensure the analyte is in its neutral, more organic-soluble form.
A general LLE procedure for the extraction of (R)-Chlorpheniramine from a biological matrix using (R)-Chlorpheniramine-d6 as an internal standard would be as follows:
Sample Preparation: An aliquot of the biological sample (e.g., urine) is mixed with a buffer to adjust the pH to an alkaline value (e.g., pH 9-11). The internal standard, this compound, is added.
Extraction: An appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate, or a mixture of hexane (B92381) and isoamyl alcohol) is added to the sample. The mixture is then vortexed or agitated to facilitate the transfer of the analyte and internal standard into the organic phase.
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
Transfer and Evaporation: The organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
Reconstitution: The dried residue is reconstituted in a suitable solvent for LC-MS analysis.
The effectiveness of the LLE protocol in mitigating matrix effects is assessed during method validation. The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) to the peak area of the analyte in a neat solution. The use of (R)-Chlorpheniramine-d6 allows for the calculation of a matrix factor ratio between the analyte and the internal standard, which should be close to 1, indicating that the internal standard effectively tracks and compensates for any matrix-induced signal variations.
Below is a table illustrating typical matrix effect results from a validated LLE method for chlorpheniramine using a deuterated internal standard.
| Analyte/Internal Standard | Matrix | Concentration (ng/mL) | Mean Matrix Effect (%) | RSD (%) |
| (R)-Chlorpheniramine | Urine | 10 | 95.8 | 6.2 |
| (R)-Chlorpheniramine | Urine | 100 | 97.2 | 5.1 |
| (R)-Chlorpheniramine | Urine | 1000 | 96.5 | 5.5 |
| (R)-Chlorpheniramine-d6 | Urine | 200 | 96.9 | 5.8 |
This table is a representation of typical data and is for illustrative purposes. A value close to 100% indicates minimal matrix effect.
Pharmacokinetic and Metabolic Investigations Employing R Chlorpheniramine D6 Maleate Salt Pre Clinical/in Vitro Focus
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound. researchgate.netepfl.ch These assays typically involve incubating the compound with liver fractions, such as microsomes or S9, or with hepatocytes, which contain the primary drug-metabolizing enzymes. researchgate.netnih.govnih.gov
Elucidation of Enzymatic Biotransformation Pathways in Hepatic Microsomes or Recombinant Enzymes
The biotransformation of chlorpheniramine (B86927) is known to be stereoselective and primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.govnih.gov Specifically, CYP2D6 has been identified as a key enzyme in the metabolism of chlorpheniramine. nih.govnih.gov The primary metabolic pathway for chlorpheniramine is N-demethylation, leading to the formation of N-desmethylchlorpheniramine and N,N-didesmethylchlorpheniramine. nih.gov Studies using rabbit liver microsomes have also identified the formation of an aldehyde from deamination, which can further undergo intramolecular cyclization or reduction to an alcohol. nih.gov
Investigations into the metabolism of (R)-chlorpheniramine using rat liver microsomes have shown that the (S)-(+)-enantiomer is N-demethylated at a faster rate than the (R)-(-)-enantiomer. nih.gov When studying the metabolism of (R)-Chlorpheniramine-d6, researchers would typically incubate the compound with human or animal-derived hepatic microsomes, or with specific recombinant CYP enzymes (e.g., rCYP2D6), to identify the metabolites formed. The use of high-resolution mass spectrometry would allow for the detection and structural elucidation of these metabolites, confirming whether the primary pathways are consistent with the non-deuterated compound.
Table 1: Hypothetical Metabolic Profile of (R)-Chlorpheniramine-d6 in Human Liver Microsomes
| Metabolite | Biotransformation | Enzyme System |
| (R)-N-desmethylchlorpheniramine-d3 | N-demethylation | CYP2D6 |
| (R)-N,N-didesmethylchlorpheniramine | N-didemethylation | CYP2D6 |
| (R)-Chlorpheniramine-d6 N-oxide | N-oxidation | FMOs, CYPs |
| 3-(p-chlorophenyl)-3-(2-pyridyl)propanol-d6 | Deamination and reduction | MAO, ADH |
This table is illustrative and based on known metabolic pathways of chlorpheniramine. Specific studies on the complete metabolic profile of the d6-analog are not widely available.
Quantitative Assessment of Metabolite Formation Using Deuterated Internal Standards
(R)-Chlorpheniramine-d6 Maleate (B1232345) Salt is ideally suited for use as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). In such assays, a known quantity of the deuterated standard is added to biological samples (e.g., plasma, urine, or microsomal incubates) containing the non-deuterated analyte. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar extraction recovery and ionization efficiency. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
This approach allows for the precise and accurate quantification of chlorpheniramine and its metabolites. For instance, a method for the simultaneous determination of amantadine, rimantadine, and chlorpheniramine in animal-derived food has successfully utilized chlorpheniramine-d6 (B1500133) as an internal standard. nih.gov While this demonstrates its utility for quantifying the parent drug, the same principle is applied to quantify its metabolites. A validated LC-MS/MS method for chlorpheniramine in human plasma showed excellent linearity and precision, highlighting the robustness of such techniques. nih.gov
Table 2: Representative LC-MS/MS Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (R)-Chlorpheniramine | 275.1 | 230.1 |
| (R)-Chlorpheniramine-d6 | 281.1 | 236.1 |
| (R)-N-desmethylchlorpheniramine | 261.1 | 230.1 |
This table provides example mass transitions. Actual values may vary based on the instrument and analytical conditions.
Pre-clinical Pharmacokinetic Profiling in Animal Models
Animal models, most commonly rodents, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity before human trials. nih.gov
Absorption, Distribution, and Excretion Studies in Model Organisms
Studies in rats with non-deuterated chlorpheniramine have shown that its pharmacokinetics are stereoselective, with higher plasma concentrations and a lower clearance for the (S)-enantiomer compared to the (R)-enantiomer. nih.govnih.gov The absorption of chlorpheniramine in rats does not appear to be stereoselective, suggesting that the observed differences in plasma concentrations arise from stereoselective metabolism, likely in the liver. nih.gov
A pharmacokinetic study of (R)-Chlorpheniramine-d6 in a model organism such as the rat would involve administering a defined dose and collecting blood and excreta samples over time. Analysis of these samples would provide key pharmacokinetic parameters. A study on the metabolism of chlorpheniramine using stable isotopes in rats identified nine metabolites in urine, with some also found in human urine, indicating cross-species similarities in metabolic pathways. nih.gov
Mechanistic Insights into Drug Disposition and Elimination Kinetics
The disposition of a drug describes its movement throughout the body, including tissue distribution and elimination. For chlorpheniramine, elimination is primarily through hepatic metabolism. nih.govnih.gov The stereoselective elimination of chlorpheniramine enantiomers is a key aspect of its disposition, with the (R)-enantiomer generally being eliminated more rapidly than the (S)-enantiomer. nih.govnih.gov
Table 3: Hypothetical Pharmacokinetic Parameters of (R)-Chlorpheniramine and its d6-Analog in Rats
| Parameter | (R)-Chlorpheniramine | (R)-Chlorpheniramine-d6 |
| Cmax (ng/mL) | 45.8 | 50.2 |
| Tmax (h) | 2.0 | 2.0 |
| AUC (ng·h/mL) | 350 | 420 |
| CL/F (L/h/kg) | 1.5 | 1.25 |
| t1/2 (h) | 4.5 | 5.5 |
This table is illustrative. A decrease in clearance (CL/F) and an increase in half-life (t1/2) and exposure (AUC) would be expected if a significant kinetic isotope effect is present.
Investigation of Isotope Effects on Metabolism and Pharmacokinetics
The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can slow down the rate of reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. This is known as the kinetic isotope effect (KIE). nih.gov Since the N-demethylation of chlorpheniramine involves the breaking of C-H bonds, deuteration of the methyl groups, as in (R)-Chlorpheniramine-d6, is expected to result in a slower rate of metabolism.
This phenomenon can be leveraged to improve the pharmacokinetic profile of a drug by reducing its metabolic clearance, thereby increasing its half-life and systemic exposure. A study on the N-demethylation of chlorpheniramine enantiomers in hepatic microsomes used deuterated (S)-(+)-chlorpheniramine to investigate stereoselectivity, demonstrating the utility of isotopic labeling in such mechanistic studies. nih.gov A direct comparison of the in vitro metabolic rates or the in vivo clearance of (R)-chlorpheniramine and (R)-Chlorpheniramine-d6 would allow for the quantification of the KIE. A significant KIE would confirm that C-H bond cleavage at the N-methyl groups is a rate-limiting step in the metabolism of (R)-chlorpheniramine.
Deuterium Isotope Effects on Cytochrome P450-Mediated Metabolism
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, is broken at a slower rate by metabolic enzymes. nih.govnih.gov This effect is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of xenobiotics. nih.govmdpi.com The magnitude of the KIE depends on the specific CYP isozyme, the substrate, and whether the C-H bond cleavage is the rate-determining step in the metabolic pathway. nih.govplos.orgnih.gov
For chlorpheniramine, a primary route of metabolism is N-demethylation to form monodesmethylchlorpheniramine and subsequently didesmethylchlorpheniramine. deepdyve.com This process is mediated by CYP enzymes, with CYP2D6 playing a significant role. nih.govnih.gov In (R)-Chlorpheniramine-d6 Maleate Salt, the six hydrogen atoms on the two methyl groups of the dimethylamino moiety are replaced with deuterium. This specific deuteration is anticipated to exhibit a deuterium isotope effect during N-demethylation.
The N-dealkylation reactions catalyzed by CYPs generally show small to moderate KIEs. nih.gov The accepted mechanism involves an initial one-electron abstraction from the nitrogen atom, followed by proton abstraction from the α-carbon. nih.gov The deuteration at the methyl groups would slow down this second step, thereby reducing the rate of formation of the desmethyl metabolites. This can lead to a higher plasma concentration and a longer half-life of the parent compound, (R)-chlorpheniramine-d6, compared to its non-deuterated counterpart. researchgate.netnih.gov
It is also possible that slowing down the primary metabolic pathway through deuteration could lead to "metabolic switching," where alternative metabolic pathways become more prominent. plos.orgnih.gov However, without specific in vitro studies on this compound, the exact magnitude of the KIE and the extent of metabolic switching remain theoretical.
Impact of Deuteration on Drug-Metabolizing Enzyme Induction or Inhibition Studies
The alteration of a drug's metabolic rate due to deuteration can have implications for its potential to induce or inhibit drug-metabolizing enzymes. nih.govresearchgate.netnih.gov Enzyme induction is a process where a drug increases the expression of a metabolizing enzyme, while inhibition involves the drug binding to the enzyme and preventing it from metabolizing other substrates.
If deuteration slows the metabolism of (R)-chlorpheniramine, the parent compound will be present at higher concentrations for a longer duration. researchgate.netnih.gov This increased exposure could potentially enhance its inhibitory effect on CYP enzymes, such as CYP2D6, for which it is a known substrate and inhibitor. nih.govnih.gov A higher and more sustained concentration of the inhibitor would lead to a more pronounced and prolonged decrease in the metabolism of other drugs cleared by the same enzyme.
Conversely, for enzyme induction, the effect is more complex. If the parent drug is the primary inducer, then higher concentrations due to deuteration might lead to greater induction. However, if a metabolite is the inducing agent, then a slower rate of metabolite formation could lead to reduced induction. Given that chlorpheniramine's inductive potential is not its most prominent characteristic, the primary focus of deuteration in this context would be on its inhibitory potential.
Stereoselective Metabolism and Pharmacokinetics of Chlorpheniramine
Chlorpheniramine is a chiral compound, existing as two enantiomers: (R)-chlorpheniramine and (S)-chlorpheniramine. The racemic mixture is commonly used in pharmaceutical preparations. However, the two enantiomers exhibit different pharmacological activities and pharmacokinetic profiles.
Differential Biotransformation of (R)- and (S)-Enantiomers
The metabolism and pharmacokinetics of chlorpheniramine are stereoselective. nih.govnih.gov Studies in humans have consistently shown that the (S)-(+)-enantiomer, which is the more pharmacologically active form, is cleared more slowly from the body than the (R)-(−)-enantiomer. nih.govnih.gov This results in higher plasma concentrations and a larger area under the curve (AUC) for the (S)-enantiomer compared to the (R)-enantiomer following administration of the racemic mixture. nih.govnih.gov
The differential clearance is attributed to the stereoselective metabolism by CYP2D6. nih.govnih.gov In individuals who are extensive metabolizers for CYP2D6, the oral clearance of (R)-(-)-chlorpheniramine is significantly higher than that of (S)-(+)-chlorpheniramine. nih.gov This stereoselectivity is less pronounced in poor metabolizers of CYP2D6, indicating the crucial role of this enzyme in the differential biotransformation of the enantiomers. nih.govnih.gov The primary metabolic pathway subject to this stereoselectivity is N-demethylation. nih.gov In vitro studies using rat liver microsomes have also demonstrated stereoselective metabolism, although the stereoselectivity observed in rats may differ from that in humans. nih.gov
The binding of chlorpheniramine enantiomers to plasma proteins is also stereoselective, with the (+)-S-enantiomer being more extensively bound to total plasma proteins, albumin, and alpha-glycoprotein acid than the (-)-R-enantiomer. nih.gov This differential protein binding can also contribute to the observed differences in the pharmacokinetics of the enantiomers.
A study in rats showed that while the intestinal absorption of chlorpheniramine enantiomers was not stereoselective, the formation of the monodesmethyl metabolite was stereoselective, likely due to stereoselective first-pass hepatic metabolism. nih.gov
The following table summarizes the key pharmacokinetic parameters for the enantiomers of chlorpheniramine in extensive metabolizers.
| Parameter | (S)-(+)-Chlorpheniramine | (R)-(-)-Chlorpheniramine | Reference |
| Mean Cmax (ng/mL) | 12.55 ± 1.51 | 5.38 ± 0.44 | nih.govnih.gov |
| Oral Clearance (CLoral) (L/h/kg) | 0.49 ± 0.08 | 1.07 ± 0.15 | nih.govnih.gov |
This data represents findings in human volunteers who are extensive metabolizers of CYP2D6 after a single 8 mg oral dose of racemic chlorpheniramine.
Analytical Methodologies for Simultaneous Quantitation of Chiral Forms and Their Metabolites
The investigation of the stereoselective pharmacokinetics and metabolism of chlorpheniramine necessitates analytical methods capable of separating and quantifying the individual enantiomers and their metabolites in biological matrices. nih.gov High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose, employing various chiral stationary phases (CSPs). nih.govnih.govdergipark.org.tr
Several HPLC methods have been developed and validated for the enantioselective analysis of chlorpheniramine and its metabolites in plasma and urine. nih.govnih.govdergipark.org.tr These methods often involve liquid-liquid or solid-phase extraction for sample clean-up, followed by chromatographic separation on a chiral column.
A common approach involves the use of polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188). For instance, an amylose tris(3,5-dimethylphenylcarbamate) column has been successfully used to separate the enantiomers of chlorpheniramine. dergipark.org.tr Another effective CSP is a β-cyclodextrin-based column, which has been utilized for the simultaneous determination of both chlorpheniramine enantiomers and their major metabolites, including desmethyl-chlorpheniramine, didesmethyl-chlorpheniramine, and chlorpheniramine N-oxide. nih.govcapes.gov.br
Detection is typically achieved using ultraviolet (UV) or mass spectrometric (MS) detectors. nih.govnih.gov MS detection offers higher sensitivity and specificity, allowing for the measurement of very low concentrations of the analytes in biological samples. nih.gov
The following table provides an overview of some of the analytical methodologies used for the chiral separation of chlorpheniramine.
| Analytical Technique | Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |
| HPLC | β-cyclodextrin (CYCLOBOND I 2000) | Diethylamine (B46881) acetate (B1210297) (0.25%, pH 4.4):methanol (B129727):acetonitrile (B52724) (85:7.5:7.5, v/v/v) | Mass Spectrometry (MS) | Human plasma | nih.govcapes.gov.br |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane-isopropanol-diethylamine (97.5:2.5:0.025, v/v/v) | Photodiode Array (PDA) | Pharmaceutical formulations | dergipark.org.tr |
| Coupled Achiral-Chiral LC | Cyanopropyl (achiral) and Amylose AD (chiral) | Not specified in abstract | UV | Human urine | nih.govcapes.gov.br |
These analytical methods are essential for elucidating the complex stereoselective pharmacology and pharmacokinetics of chlorpheniramine, providing the data necessary for a comprehensive understanding of its disposition in the body.
Application in Impurity Profiling and Reference Standard Development for Chlorpheniramine
Research into Analytical Methods for Related Substances and Degradation Products
The identification and quantification of related substances and degradation products are critical aspects of pharmaceutical quality control. The presence of impurities, even in minute quantities, can impact the efficacy and safety of a drug. Analytical methods must be sensitive and specific enough to separate and quantify these compounds from the active pharmaceutical ingredient (API) and any excipients present in the formulation. iomcworld.orgresearchgate.net
High-Resolution Mass Spectrometry for Unknown Impurity Identification
High-resolution mass spectrometry (HRMS), particularly techniques like quadrupole time-of-flight (QTOF) mass spectrometry, is a powerful tool for identifying unknown impurities. rssl.com This method provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. rssl.com When coupled with liquid chromatography (LC), which separates the components of a mixture, LC-HRMS can provide both the retention time and the accurate mass of an impurity, facilitating its structural elucidation. rssl.comhpst.cz
In the context of chlorpheniramine (B86927), LC-HRMS can be used to analyze samples and identify potential unknown degradation products or process impurities. The fragmentation pattern (MS/MS) of the impurity can be compared to that of the main compound, (R)-Chlorpheniramine-d6 Maleate (B1232345) Salt, to gain insights into its structure. rssl.com The known fragmentation of the deuterated standard can help in interpreting the fragmentation of the unknown impurity, especially if it is a related compound.
Table 1: Illustrative Data from a Hypothetical LC-HRMS Analysis for Impurity Identification
| Compound | Retention Time (min) | Observed m/z (M+H)+ | Accurate Mass | Proposed Formula | Mass Error (ppm) |
| (R)-Chlorpheniramine-d6 Maleate Salt | 5.2 | 281.1995 | 281.1998 | C16H13D6ClN2 | -1.1 |
| Unknown Impurity 1 | 4.8 | 291.1442 | 291.1448 | C16H19ClN2O | -2.1 |
| Unknown Impurity 2 | 6.1 | 257.1285 | 257.1291 | C15H17ClN2 | -2.3 |
This table is for illustrative purposes and does not represent actual experimental data.
Chromatographic Strategies for Baseline Resolution of Impurities
Achieving baseline resolution between the API and its impurities is crucial for accurate quantification. mtc-usa.com Various chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed for this purpose. iomcworld.orgresearchgate.netresearchgate.net The choice of the stationary phase (column), mobile phase composition, pH, and flow rate are critical parameters that are optimized to achieve the desired separation. nih.govsielc.com
For chlorpheniramine and its related compounds, reversed-phase HPLC with a C18 or C8 column is commonly used. iomcworld.orgmtc-usa.com Method development often involves testing different mobile phase combinations, such as acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase, to achieve optimal separation. iomcworld.orgnih.gov The use of an isotopically labeled internal standard like this compound is advantageous in these methods. Because it is chemically identical to the analyte but has a different mass, it co-elutes with the non-labeled compound, allowing for accurate quantification by mass spectrometry, even if chromatographic separation from other impurities is incomplete. caymanchem.com
Table 2: Example of HPLC Method Parameters for Chlorpheniramine Impurity Analysis
| Parameter | Condition |
| Column | Cogent Bidentate C8™, 4µm, 100Å mtc-usa.com |
| Mobile Phase A | 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v) mtc-usa.com |
| Mobile Phase B | Acetonitrile/ 0.05% TFA (v/v) mtc-usa.com |
| Gradient | 0-20 min, 0-15% B; 20-30 min, 15-30% B; 30-34 min, 30% B; 34-35 min, 30-0% B mtc-usa.com |
| Flow Rate | 1.0 mL/minute mtc-usa.com |
| Detection | UV at 225 nm mtc-usa.com |
| Internal Standard | This compound |
Utilization of this compound as a Primary Reference Standard
Reference standards are highly characterized materials used to ensure the accuracy and consistency of analytical measurements. avantorsciences.com this compound serves as an ideal internal standard in quantitative analyses of chlorpheniramine. caymanchem.comsigmaaldrich.comcerilliant.com
Establishing Traceability and Purity for Quantitative Standards
The purity of a reference standard is of utmost importance. Techniques like quantitative NMR (qNMR) and mass spectrometry are used to establish the purity and identity of the standard. nih.gov The traceability of a reference standard to national or international standards ensures that measurements made using that standard are accurate and comparable across different laboratories. iaea.org Certified reference materials (CRMs) are accompanied by a certificate of analysis that documents their purity, identity, and traceability. sigmaaldrich.com The use of this compound as an internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of chlorpheniramine. caymanchem.com
Development of Certified Reference Materials for Pharmaceutical Quality Control Research
Certified Reference Materials (CRMs) are essential for validating analytical methods and for quality control in the pharmaceutical industry. iaea.orgsigmaaldrich.com The development of a CRM for this compound involves a rigorous process of synthesis, purification, and characterization. sigmaaldrich.com Its purity is typically assessed by multiple analytical techniques. Once certified, it can be used by pharmaceutical companies and regulatory agencies to ensure the quality of chlorpheniramine-containing products. sigmaaldrich.com
Stability-Indicating Analytical Method Development
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. researchgate.netslideshare.net These methods are crucial for determining the shelf-life of a pharmaceutical product. nih.govslideshare.net
Forced degradation studies are performed to generate potential degradation products. nih.govslideshare.net In these studies, the drug substance is subjected to stress conditions such as heat, light, humidity, acid, base, and oxidation. researchgate.netnih.gov The analytical method must be able to separate the intact drug from any degradation products that are formed. nih.gov
The use of this compound as an internal standard is highly beneficial in the development and validation of stability-indicating methods for chlorpheniramine. It helps to ensure the accuracy of the assay results, even in the presence of degradation products. nih.gov
Table 3: Summary of a Typical Forced Degradation Study for Chlorpheniramine
| Stress Condition | Degradation Observed | Key Degradation Products Identified |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant degradation nih.gov | Chlorpheniramine related compound A mtc-usa.com |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Extensive degradation nih.gov | Chlorpheniramine related compound C iomcworld.orgclearsynth.com |
| Oxidation (e.g., 3% H2O2) | Moderate degradation nih.gov | Chlorpheniramine N-oxide mtc-usa.com |
| Thermal Degradation (e.g., 60°C) | Minor degradation nih.gov | Varies |
| Photolytic Degradation (e.g., UV light) | Minor degradation researchgate.net | Varies |
This table provides a general overview and specific degradation pathways can vary based on conditions.
Forced Degradation Studies to Generate Relevant Impurities
Forced degradation, or stress testing, is a crucial component of drug development that exposes the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing. The objective is to generate degradation products and provide insights into the degradation pathways of the drug substance. This information is essential for developing stability-indicating analytical methods. researchgate.net
In the context of Chlorpheniramine, forced degradation studies are performed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.gov These studies have successfully generated and identified several process-related and degradation impurities. High-performance liquid chromatography (HPLC) is a common technique used to separate and identify these impurities from the main compound. mtc-usa.comnih.govgoogle.com
Identified impurities in Chlorpheniramine include Pheniramine, Chlorpheniramine N-oxide, and other related compounds designated by pharmacopeias, such as related compounds A, B, C, and D. mtc-usa.com For instance, studies have shown that under basic and thermal stress, specific impurities with unique retention times are formed. nih.gov The use of this compound as an internal standard during these analyses allows for the accurate quantitation of the decline in the parent drug concentration and the corresponding formation of these impurities.
Table 1: Summary of Impurities Generated from Chlorpheniramine Forced Degradation Studies
| Stress Condition | Impurities/Degradation Products Identified | Analytical Method | Reference |
|---|---|---|---|
| Acidic (HCl) | Impurity Peak SP1 (RT: 2.54 min) | HPLC | nih.gov |
| Basic (NaOH) | Three impurities including major peak SP3 (RT: 1.25, 1.53, 2.52 min) | HPLC | nih.gov |
| Oxidative (H₂O₂) | Four impurities including major peak SP4 (RT: 1.15, 1.51, 2.56, 4.23 min) | HPLC | nih.gov |
| Thermal | Three impurities including major peak SP3 (RT: 1.41, 1.53, 2.52 min) | HPLC | nih.gov |
| Photolytic | Impurity Peak SP1 (RT: 2.50 min) | HPLC | nih.gov |
| General | Pheniramine, Chlorpheniramine related compounds A, B, C, D, Chlorpheniramine N-oxide | HPLC | mtc-usa.com |
RT = Retention Time
Assessment of Compound Stability Under Various Stress Conditions (e.g., pH, Oxidation, Photolysis, Thermal)
Assessing the stability of Chlorpheniramine under various environmental conditions is critical to ensure its quality, safety, and efficacy throughout its shelf life. Stability studies involve subjecting the compound to stress conditions like varying pH, oxidative environments, light, and heat.
Research indicates that Chlorpheniramine Maleate exhibits different stability profiles under different conditions. Significant degradation has been observed under basic, oxidative, and thermal stress. nih.gov In contrast, the compound shows slight degradation under acidic and photolytic stress conditions. nih.gov One study demonstrated that while the chlorpheniramine moiety remained stable, the maleate portion of the salt could degrade over time in solution. nih.gov
Thermal stress not only causes degradation but can also lead to chiral inversion. Studies on d-Chlorpheniramine Maleate (the active S-(+)-enantiomer) have shown that heating can cause its conversion to the less active l-enantiomer. researchgate.net This chiral instability is a critical quality attribute to monitor. Photostability studies revealed that under UV irradiation, the maleic acid component of the salt could convert to its trans-isomer, fumaric acid, although chiral inversion of chlorpheniramine itself was not observed under these conditions. researchgate.net
The stability of Chlorpheniramine is also influenced by pH. It is reported to be highly stable in acidic conditions, with degradation increasing as the pH becomes more alkaline. actapharmsci.com The presence of other ingredients in a formulation can also impact stability. actapharmsci.com
Throughout these stability assessments, this compound is an ideal internal reference standard for chromatographic analyses. Its stability and known concentration allow for the precise measurement of the parent drug, ensuring that any observed loss is due to degradation and not analytical variability.
Table 2: Percentage Degradation of Chlorpheniramine Maleate Under Various Stress Conditions
| Stress Condition | Duration/Concentration | % Degradation | Reference |
|---|---|---|---|
| Acid Degradation (0.1 M HCl) | - | 2.31% | nih.gov |
| Acid Degradation | 1 hour | 13.7% | researchgate.net |
| Alkaline Degradation (0.1 M NaOH) | - | 10.49% | nih.gov |
| Alkaline Degradation | 1 hour | 5.8% | researchgate.net |
| Oxidative Degradation (3% H₂O₂) | - | 4.10% | nih.gov |
| Oxidative Degradation | 30 min | 4.2% | researchgate.net |
| Thermal Degradation | - | 10.39% | nih.gov |
| Photolytic Degradation | - | 3.59% | nih.gov |
Stereochemical Research and Chiral Purity Assessment of Chlorpheniramine Analogs
Analytical Methodologies for Enantiomeric Excess Determination
Determining the enantiomeric excess (e.e.) is crucial for ensuring the quality and efficacy of a single-enantiomer drug. Various analytical techniques have been developed for the robust and accurate separation and quantification of chlorpheniramine (B86927) enantiomers.
Chiral Stationary Phases in Gas Chromatography (GC) and Liquid Chromatography (LC)
The direct separation of enantiomers using chromatography on a chiral stationary phase (CSP) is the most prevalent and effective method for determining the enantiomeric purity of chlorpheniramine. eijppr.com This approach relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation.
In High-Performance Liquid Chromatography (HPLC), polysaccharide-based and cyclodextrin-based CSPs are widely employed. dergipark.org.trwvu.edu Amylose (B160209) and cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselective recognition for chlorpheniramine. dergipark.org.tr Similarly, β-cyclodextrin and its derivatives are effective chiral selectors, forming transient diastereomeric inclusion complexes with the chlorpheniramine enantiomers that allow for their separation. nih.gov An ovomucoid-conjugated column has also been successfully used for the liquid chromatographic resolution of racemic chlorpheniramine. nih.gov
For Gas Chromatography (GC), derivatized cyclodextrins are the most common CSPs for separating a wide range of chiral compounds, including amines like chlorpheniramine. gcms.cz These CSPs are typically coated onto capillary columns and provide high resolution and sensitivity. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions are critical for achieving optimal separation. gcms.cz
Interactive Table: Chiral Stationary Phases for Chlorpheniramine Enantioseparation
| Technique | Chiral Stationary Phase (CSP) | Column Example | Mobile Phase / Conditions | Elution Order | Reference |
| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-hexane-isopropanol-diethylamine (97.5:2.5:0.025, v/v/v) | S-(+), then R-(-) | dergipark.org.tr |
| HPLC-MS | β-cyclodextrin | CYCLOBOND I | 0.25% diethylamine (B46881) (pH 4.4) : acetonitrile (B52724) : methanol (B129727) (85:7.5:7.5, v/v/v) | R-(-), then S-(+) | nih.gov |
| HPLC | Ovomucoid-conjugated | Ultron ES-OVM | Acetonitrile-0.05 M potassium phosphate (B84403) buffer (pH 4.5) (15:85, v/v) | Not Specified | nih.gov |
| GC | Derivatized β-cyclodextrin | Rt-βDEX Series | Optimized temperature program | Compound Dependent | gcms.cz |
Derivatization Strategies for Chiral Separation
While direct separation on a CSP is the preferred method, an alternative strategy involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. eijppr.com These diastereomers, having different physical properties, can then be separated on a standard, achiral chromatographic column.
This indirect approach can be useful, particularly in GC, where derivatization can also improve the volatility and thermal stability of the analyte. nih.gov However, this method has disadvantages, including the need for an additional reaction step which may be time-consuming and the risk of side reactions or racemization under the derivatization conditions. eijppr.com For chlorpheniramine, direct chiral analysis is highly effective and generally preferred, and thus, the use of chiral derivatization is not commonly reported in the literature for routine analysis. wvu.eduresearchgate.net
Stereochemical Stability and Interconversion Studies
The stereochemical stability of a chiral drug is a critical attribute. If the desired enantiomer readily converts to its inactive or potentially harmful counterpart (a process called racemization), the therapeutic benefit can be compromised.
Investigation of Racemization Kinetics Under Different Conditions
Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal quantities of both enantiomers. springernature.com The rate of this process is influenced by factors such as temperature, pH, and solvent. The energy barrier to rotation around the chiral center determines the compound's configurational stability. springernature.com For a molecule like chlorpheniramine, which has a single, stable stereocenter, racemization typically requires significant energy input to break and reform a bond or to generate a planar, achiral intermediate.
Specific studies detailing the racemization kinetics of chlorpheniramine under various conditions are not widely available in the published literature. However, for most chiral amines with a stable sp3-hybridized chiral carbon, racemization does not occur under normal storage or physiological conditions. The stability of the maleate (B1232345) salt form itself has been investigated, with studies showing degradation of the maleate moiety in solution over time, while the chlorpheniramine content remained stable, though this does not address the interconversion of the enantiomers.
Impact of Deuteration on Stereochemical Integrity
The introduction of deuterium (B1214612) in place of hydrogen at a strategic molecular position can significantly enhance the stereochemical stability of a chiral center. This is particularly relevant for (R)-Chlorpheniramine-d6, where deuterium atoms replace hydrogens on the dimethylamino group. The primary stabilizing influence, however, would come from deuteration at the chiral carbon itself.
This stabilization is due to the deuterium kinetic isotope effect (DKIE). nih.govacs.org The bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. nih.gov If a racemization mechanism involves the cleavage of the bond at the chiral center (for example, through abstraction of the hydrogen atom to form a temporary planar intermediate), the higher energy required to break the C-D bond will slow this process down considerably. acs.org This reduced rate of stereoisomerization enhances the stereochemical integrity of the deuterated enantiomer, ensuring that the desired single-enantiomer form is maintained both in vitro and in vivo. nih.govnih.gov Studies have demonstrated that this "deuterium-enabled chiral switching" can successfully stabilize chiral centers that would otherwise be prone to interconversion. nih.govacs.org
Influence of Chirality on In Vitro Receptor Binding and Enzyme Interaction Studies
The chirality of chlorpheniramine has a profound impact on its pharmacological activity and metabolic profile. The different spatial arrangements of the enantiomers lead to stereoselective interactions with chiral biological macromolecules like receptors and enzymes.
In vitro receptor binding studies have consistently shown that the antihistaminic activity of chlorpheniramine resides almost exclusively in the S-(+)-enantiomer. Studies measuring the binding affinity of the enantiomers to the histamine (B1213489) H1 receptor have demonstrated that the S-(+)-enantiomer is approximately 100 times more potent than the R-(-)-enantiomer. nih.gov
Interactive Table: Stereoselective H1 Receptor Binding of Chlorpheniramine Enantiomers
| Enantiomer | Relative Potency (H1 Receptor) | Basis of Study | Reference |
| S-(+)-Chlorpheniramine | ~100x more potent | In vitro receptor binding assays | nih.gov |
| R-(-)-Chlorpheniramine | ~1x | In vitro receptor binding assays | nih.gov |
Furthermore, the metabolism of chlorpheniramine is also highly stereoselective. The primary metabolic pathway for chlorpheniramine is N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Studies have identified CYP2D6 as the key enzyme responsible for the metabolism of chlorpheniramine in humans. nih.gov This enzyme exhibits a preference for one enantiomer over the other, leading to significant differences in their pharmacokinetic profiles.
Clinical and in vitro studies have shown that the (S)-(+)-enantiomer, which is the more pharmacologically active form, is cleared more slowly than the (R)-(-)-enantiomer. nih.gov This is because CYP2D6 preferentially metabolizes the (R)-enantiomer. nih.govnih.gov This stereoselective elimination results in a higher and more sustained plasma concentration of the active S-(+)-enantiomer after administration of the racemic mixture. nih.govnih.gov
Interactive Table: Stereoselective Pharmacokinetic/Metabolic Parameters of Chlorpheniramine Enantiomers
| Parameter | S-(+)-Chlorpheniramine | R-(-)-Chlorpheniramine | Key Enzyme(s) | Species | Reference |
| Oral Clearance (CLoral) | Lower (slower clearance) | Higher (faster clearance) | CYP2D6 | Human | nih.gov |
| Elimination Half-life (t½) | Longer | Shorter | CYP2D6 | Human | nih.gov |
| Intrinsic Clearance (Vmax/Km) | Higher (preferential metabolism) | Lower | CYP2C11, CYP2B1 | Rat | nih.gov |
| Plasma Concentration (AUC) | Higher | Lower | CYP2D6 | Human | nih.gov |
| Intestinal Absorption | Not stereoselective | Not stereoselective | Not Applicable | Rat | nih.gov |
Future Research Directions and Emerging Methodologies for Deuterated Analogs
Advancements in Micro- and Nano-Scale Analytical Systems for Deuterated Compounds
The precise analysis of deuterated compounds and their metabolites necessitates highly sensitive and high-resolution analytical techniques. The evolution of micro- and nano-scale systems is at the forefront of meeting these demands, offering enhanced performance with smaller sample volumes. numberanalytics.comjohnshopkins.edu
Micro Total Analysis Systems (µTAS), often called "lab-on-a-chip" devices, represent a significant leap forward. numberanalytics.com These platforms integrate complex laboratory functions like sample preparation, separation, and detection onto a single, miniaturized chip. numberanalytics.com For deuterated pharmaceuticals, this translates to faster analysis times, reduced reagent consumption, and the potential for high-throughput screening of metabolic stability. numberanalytics.com
Capillary Electrophoresis (CE) has emerged as a powerful separation technique with exceptionally high efficiency and resolution, far surpassing traditional methods like HPLC in some applications. wikipedia.org Its ability to perform separations in submillimeter diameter capillaries makes it ideal for analyzing minute quantities of biological samples. wikipedia.organalyticaltoxicology.com Crucially, CE has been successfully employed for the separation of isotopes, demonstrating its utility in distinguishing between a deuterated drug and its non-deuterated counterparts or metabolites. nih.govacs.org Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), allow for the analysis of a wide range of charged and neutral drug compounds. analyticaltoxicology.comnih.gov
Nanospray Ionization Mass Spectrometry techniques, particularly Nanospray Desorption Electrospray Ionization (nano-DESI), provide another powerful tool. Nano-DESI is an ambient ionization method that allows for the direct analysis of molecules from surfaces with minimal to no sample preparation. wikipedia.orgpnnl.gov This is achieved by using a liquid bridge to extract analytes from a surface before they are transported to the mass spectrometer. researchgate.net This technique is noted for its high sensitivity and is capable of analyzing minute amounts of material, making it suitable for studying drug distribution in tissues or characterizing trace-level metabolites. pnnl.govresearchgate.netmdpi.com
Table 1: Emerging Micro- and Nano-Scale Analytical Systems
| Analytical System | Principle of Operation | Relevance for Deuterated Compounds |
|---|---|---|
| Micro Total Analysis Systems (µTAS) | Integration of multiple laboratory processes (sample prep, separation, detection) on a single microfabricated chip. numberanalytics.com | Enables high-throughput screening, requires minimal sample volume, and reduces analysis time for metabolic studies. numberanalytics.com |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility under an applied voltage. wikipedia.org | Provides very high-resolution separation of the deuterated drug from its metabolites and non-deuterated analogs; capable of direct isotopic separation. wikipedia.orgnih.govacs.org |
| Nanospray Desorption Electrospray Ionization (Nano-DESI) MS | A liquid bridge formed between two capillaries extracts analytes from a surface for mass spectrometry analysis. wikipedia.orgresearchgate.net | Allows for highly sensitive, direct analysis of drugs and metabolites from surfaces (e.g., tissue sections) with minimal sample preparation. pnnl.govmdpi.com |
Integration with Omics Technologies for Comprehensive Metabolic Profiling
To fully understand the biological impact of deuterating a compound like (R)-Chlorpheniramine, it is essential to look beyond simple pharmacokinetic curves. Integrating analytical data with "omics" technologies—such as metabolomics and proteomics—provides a holistic view of the drug's interaction with the biological system.
Metabolomics , the large-scale study of small molecules or metabolites, is a natural partner for deuterated drug research. Stable isotope labeling is a cornerstone of metabolomics, used to trace the journey of a drug through the body's metabolic pathways. metsol.comnih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can perform untargeted metabolomics to identify the full spectrum of metabolites derived from a deuterated drug. nih.gov This approach can reveal not only expected metabolic products but also unexpected "metabolic switching," where the blockage of one metabolic pathway due to deuteration diverts the drug down an alternative route. acs.orgacs.org
Proteomics , the study of proteins, offers critical insights into a drug's mechanism of action and potential off-target effects. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that directly leverages isotopic exchange to probe protein-drug interactions. nih.govnih.gov By monitoring the rate at which a protein's backbone amide hydrogens exchange with deuterium (B1214612) in the solvent, researchers can identify which parts of the protein become "protected" from exchange upon binding to a drug. nih.gov This provides detailed information on the drug's binding site and can reveal how the drug alters the protein's conformation and dynamics, which is central to its function. nih.govnih.gov
Table 2: Integration of Omics Technologies with Deuterated Compound Analysis
| Omics Technology | Method of Integration | Research Findings |
|---|---|---|
| Metabolomics | Using the deuterated compound as a tracer in untargeted LC-MS/MS analysis. metsol.comnih.gov | Identification of all drug-related metabolites, mapping of metabolic pathways, and detection of metabolic switching events. acs.orgacs.org |
| Proteomics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to measure changes in protein conformation upon drug binding. nih.govnih.gov | Pinpoints drug-protein binding sites, quantifies binding affinity, and characterizes drug-induced changes to protein structure and stability. nih.govwustl.edu |
Computational Chemistry and Molecular Modeling Applications for Predicting Isotope Effects and Stereoselectivity
While experimental work is definitive, computational chemistry and molecular modeling provide invaluable predictive power, guiding more efficient and targeted research. These in silico tools allow researchers to model molecular interactions and predict the consequences of deuteration before a compound is ever synthesized.
A primary application is the prediction of the Kinetic Isotope Effect (KIE) . Computational methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) can be used to model the transition states of metabolic reactions. numberanalytics.com By calculating the energy required to break a C-H bond versus a C-D bond, these models can help predict whether deuteration at a specific site will meaningfully slow down metabolism. numberanalytics.comacs.org However, these predictions are complex; the observed KIE depends on which step of the multi-step enzymatic reaction is the rate-determining one. nih.gov Molecular docking simulations can identify which positions on a drug molecule are most likely to interact with the active site of a metabolic enzyme, such as Cytochrome P450, thereby highlighting potential "soft spots" for deuteration. nih.govresearchgate.net
Furthermore, these models are crucial for predicting metabolic switching and stereoselectivity . Molecular modeling can show if blocking one metabolic site with deuterium might make another site more accessible to the enzyme. nih.gov For a chiral molecule like (R)-Chlorpheniramine, computational tools can also help predict whether metabolic processes will be stereoselective and how deuteration might influence these selective interactions. acs.org
Table 3: Computational Approaches for Deuterated Drug Design
| Computational Method | Application in Deuteration Research | Predicted Outcomes |
|---|---|---|
| Molecular Docking | Simulates the binding of a drug molecule into the active site of a metabolic enzyme (e.g., CYP450). nih.gov | Identifies metabolic "soft spots" vulnerable to oxidation; predicts potential for metabolic switching. nih.govresearchgate.net |
| Quantum Mechanics (e.g., DFT) | Calculates the energetics of bond-breaking in the transition state of a reaction. numberanalytics.com | Predicts the theoretical magnitude of the Kinetic Isotope Effect (KIE) for a specific C-D bond cleavage. numberanalytics.comacs.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement and conformational changes of the drug-enzyme complex over time. | Provides insights into binding stability, enzyme flexibility, and the stereoselectivity of interactions. |
Development of Novel Isotopic Labeling Strategies Beyond Deuterium for Research Purposes
While deuterium is the most common isotope used to alter pharmacokinetics, other stable isotopes serve as powerful research tools for elucidating biological mechanisms without significantly altering reaction rates. musechem.comresearchgate.net The development of novel and efficient strategies for incorporating these isotopes is a key area of future research.
Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) are invaluable as tracers in metabolic studies. nih.gov Unlike deuterium, which can have a significant KIE, these heavier isotopes are generally considered to have a negligible effect on reaction rates, making them ideal for accurately tracking the flow of atoms through complex biochemical networks (a field known as metabolic flux analysis). nih.govresearchgate.net For instance, a ¹³C- or ¹⁵N-labeled version of a drug can be administered to trace its metabolic fate and quantify the contributions of different pathways without the confounding factor of an altered reaction speed. f1000research.com
The future of this field lies in developing more versatile and site-selective isotopic labeling strategies . Current research focuses on creating new catalysts and synthetic methods that allow for the precise incorporation of isotopes into complex molecules at late stages of the synthesis. nih.gov This includes "top-down" approaches that modify an existing molecular scaffold and "bottom-up" strategies that build the labeled molecule from smaller, isotopically enriched precursors. nih.gov The ability to create molecules with various isotopic labels (D, ¹³C, ¹⁵N) in a divergent manner from common intermediates will greatly accelerate mechanistic studies in drug metabolism. nih.gov
Table 4: Comparison of Stable Isotopes for Research Purposes
| Isotope | Natural Abundance | Primary Research Use | Key Characteristics |
|---|---|---|---|
| Deuterium (²H or D) | ~0.015% portico.org | Modifying pharmacokinetics; mechanistic probes via KIE. portico.orgmusechem.com | Can significantly slow reaction rates (strong KIE); alters physicochemical properties slightly. portico.orgacs.org |
| Carbon-13 (¹³C) | ~1.1% | Metabolic tracing (flux analysis); structural analysis via NMR. musechem.comf1000research.com | Minimal KIE; excellent tracer for carbon backbones. nih.govresearchgate.net |
| Nitrogen-15 (¹⁵N) | ~0.37% | Tracing nitrogen metabolism; protein structure and interaction studies. metsol.commusechem.com | Minimal KIE; essential for tracking amine-containing drugs and metabolites. nih.govf1000research.com |
| Oxygen-18 (¹⁸O) | ~0.20% | Mechanistic studies of enzymatic reactions (e.g., hydrolysis, oxidation). nih.gov | Excellent tracer for reactions involving water or oxygen. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
